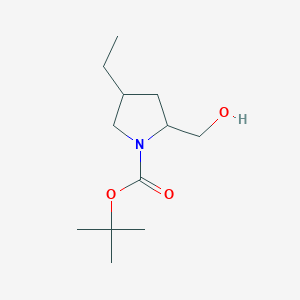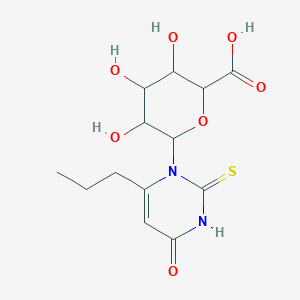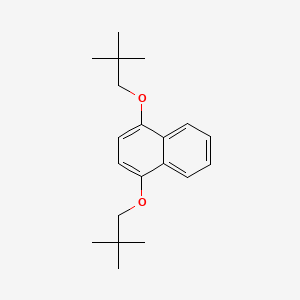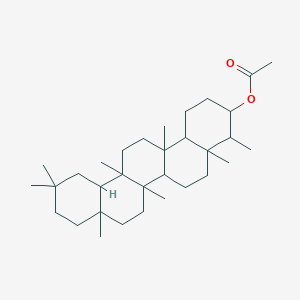
(2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylicAcidtert-ButylEster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, with reagents such as sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .
Medicine
In medicine, (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs with specific stereochemical requirements .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of protein conformation .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-Methylproline
- (2S,4R)-4-Fluoroproline
- (2S,4R)-4-Hydroxyproline
Uniqueness
Compared to these similar compounds, (2S,4R)-4-Ethyl-2-hydroxymethyl-1-pyrrolidinecarboxylic Acid tert-Butyl Ester stands out due to its unique ethyl and hydroxymethyl groups. These functional groups contribute to its distinct reactivity and interactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl 4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-9-6-10(8-14)13(7-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Clave InChI |
LNINJRYCPOUYAL-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)

![6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289675.png)


